molecular formula C13H16N2O5 B8568450 methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate

methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate

Cat. No.: B8568450
M. Wt: 280.28 g/mol
InChI Key: JOPMPYXEOLUEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate is an organic compound that belongs to the class of benzoates It features a morpholine ring attached to a benzoate structure, with a nitro group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group at the 6th position. This is followed by a Mannich reaction, where morpholine and formaldehyde are used to introduce the morpholin-4-ylmethyl group. The reaction conditions often involve the use of solvents like ethanol and DMF, and the mixture is typically heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(morpholin-4-ylmethyl)-benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Methyl 2-(piperidin-4-ylmethyl)-6-nitrobenzoate: Contains a piperidine ring instead of morpholine, which can affect its chemical properties and applications.

Uniqueness

Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate is unique due to the presence of both the nitro group and the morpholine ring.

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate

InChI

InChI=1S/C13H16N2O5/c1-19-13(16)12-10(3-2-4-11(12)15(17)18)9-14-5-7-20-8-6-14/h2-4H,5-9H2,1H3

InChI Key

JOPMPYXEOLUEKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CN2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of compound 4 (3.5 g, crude material), morpholine (0.99 g), potassium carbonate (2.89 g), and potassium iodide (1.66 g) in DMF (22 mL) was stirred at room temperature overnight. The reaction mixture was poured into water (30 mL) and extracted with ethyl acetate (3×30 mL). The combined organic extracts were washed with brine (30 mL), dried over sodium sulfate, and concentrated to a residue. The crude material was purified by flash chromatography (silica gel, 30-50% ethyl acetate/hexanes) to yield compound 5 as a yellow solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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